Bis[3,5-bis(trifluoromethyl)phenyl]methanol
Overview
Description
“Bis[3,5-bis(trifluoromethyl)phenyl]methanol” is a chemical compound with the molecular formula C17H6F12O . It is a solid at room temperature .
Synthesis Analysis
An efficient biocatalytic process for ®-[3,5-bis(trifluoromethyl)phenyl]ethanol was developed via the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone, catalyzed by whole cells of newly isolated Trichoderma asperellum ZJPH0810 using ethanol and glycerol as dual cosubstrate for cofactor recycling .Molecular Structure Analysis
The molecular structure of “Bis[3,5-bis(trifluoromethyl)phenyl]methanol” can be represented as C15H10F6O . The average mass is 320.230 Da and the monoisotopic mass is 320.063599 Da .Chemical Reactions Analysis
“Bis[3,5-bis(trifluoromethyl)phenyl]methanol” is used extensively in promoting organic transformations, and the 3,5-bis(trifluoromethyl)phenyl motif thereof is used ubiquitously in H-bond catalysts .Physical And Chemical Properties Analysis
“Bis[3,5-bis(trifluoromethyl)phenyl]methanol” has a density of 1.4±0.1 g/cm3, a boiling point of 286.2±35.0 °C at 760 mmHg, and a flash point of 126.9±25.9 °C . It has 1 H-bond acceptor, 1 H-bond donor, and 4 freely rotating bonds .Scientific Research Applications
Organocatalysis
Bis[3,5-bis(trifluoromethyl)phenyl]methanol: serves as a key motif in the development of H-bond organocatalysts. These catalysts are crucial for promoting organic transformations by activating substrates and stabilizing developing charges during reactions . The compound’s ability to form strong hydrogen bonds makes it an excellent candidate for catalyzing various chemical processes, particularly in asymmetric synthesis.
Pharmaceutical Intermediate Synthesis
This compound is instrumental in synthesizing intermediates for antinausea medications like aprepitant, rolapitant, and fosaprepitant . These drugs function as NK-1 receptor antagonists and are widely used to treat chemotherapy-induced nausea and vomiting. The compound’s structural features enable the formation of key intermediates in the production of these pharmaceuticals.
Biocatalysis
In biocatalysis, Bis[3,5-bis(trifluoromethyl)phenyl]methanol is used to produce enantiomerically enriched alcohols . The compound can be transformed by whole-cell catalysts in micro-aerobic conditions to yield high-efficiency products. This application is particularly valuable in green chemistry, where enzyme-mediated reactions are preferred over chemical processes.
Chemical Derivatization
The compound finds use in the chemical derivatization of amino-functionalized surfaces . It can react with various reagents to form derivatives that are useful in modifying the surface properties of materials, which is essential in fields like materials science and nanotechnology.
Asymmetric Synthesis
Bis[3,5-bis(trifluoromethyl)phenyl]methanol: is a key player in asymmetric synthesis, where it’s used to create chiral molecules with high enantiomeric excess . These molecules are crucial in the development of drugs and other substances that require specific stereochemistry.
Catalyst Development
The compound’s motif is extensively used in the development of catalysts for hydrogen bond-mediated reactions . Its structural properties allow it to participate in the stabilization of transition states and activation of substrates, making it a privileged structure in catalyst design.
Mechanism of Action
Mode of Action
Compounds with similar structures, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been noted for their ability to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
Similar compounds have been used extensively in promoting organic transformations .
Safety and Hazards
Future Directions
properties
IUPAC Name |
bis[3,5-bis(trifluoromethyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8F12O/c18-14(19,20)9-1-7(2-10(5-9)15(21,22)23)13(30)8-3-11(16(24,25)26)6-12(4-8)17(27,28)29/h1-6,13,30H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCQGUCBWHWEBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8F12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380261 | |
Record name | bis[3,5-bis(trifluoromethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[3,5-bis(trifluoromethyl)phenyl]methanol | |
CAS RN |
87901-76-6 | |
Record name | bis[3,5-bis(trifluoromethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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